molecular formula C9H7N3O2 B2544351 2-pyridin-3-ylpyrazole-3-carboxylic acid CAS No. 1884400-80-9

2-pyridin-3-ylpyrazole-3-carboxylic acid

Cat. No.: B2544351
CAS No.: 1884400-80-9
M. Wt: 189.174
InChI Key: DAZRNSAIFZWORA-UHFFFAOYSA-N
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Description

2-pyridin-3-ylpyrazole-3-carboxylic acid is a heterocyclic compound that features both a pyridine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-ylpyrazole-3-carboxylic acid typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-pyridinecarboxylic acid with hydrazine can lead to the formation of the pyrazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-3-ylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-pyridin-3-ylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-pyridin-3-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the pyrazole moiety.

    Pyrazole-3-carboxylic acid: Contains the pyrazole ring but lacks the pyridine moiety.

Uniqueness

2-pyridin-3-ylpyrazole-3-carboxylic acid is unique due to the presence of both pyridine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-pyridin-3-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-3-5-11-12(8)7-2-1-4-10-6-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZRNSAIFZWORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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